(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Overview
Description
“(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” is an HODE (hydroxyoctadecadienoic acid) in which the double bonds are at positions 9 and 11 (E and Z geometry, respectively) and the hydroxy group is at position 13 (with S-configuration). It has a role as a mouse metabolite, a human xenobiotic metabolite, and an antineoplastic agent .
Synthesis Analysis
The stereoselective synthesis of “(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” has been described in the literature. The synthesis starts from pent-2-en-4-yn-1-ol .Molecular Structure Analysis
The molecular formula of this compound is C18H30O3 . The IUPAC name is (9 Z ,11 E ,13 S ,15 Z )-13-hydroxyoctadeca-9,11,15-trienoic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
The compound can undergo deprotonation of the carboxylic acid function to form a conjugate base, known as 13 (S)-HOTrE (1-) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 294.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 13 .Scientific Research Applications
Oxylipin Synthesis in Microalgae
The compound (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, along with other hydroxy fatty acids, has been identified in the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana. These oxylipins, derived from fatty acids, show potential as TNF-α inhibitors, which could be significant in anti-inflammatory research (de los Reyes et al., 2014).
Enzymatic Oxidation Studies
Enzymatic oxidation processes involving polyunsaturated fatty acids, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have been studied in various organisms, such as the red alga Lithothamnion corallioides. These studies contribute to our understanding of metabolic pathways and enzymatic reactions in marine organisms (Hamberg, 1993).
Isolation from Plant Sources
Research has documented the isolation of monohydroxy-substituted polyunsaturated fatty acids, including variants similar to (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, from plants like Swertia japonica. These studies help in understanding the chemical diversity of plant metabolites and their potential applications (Kikuchi, Yaoita, & Kikuchi, 2008).
Potential in Inflammation and Immune Response
Studies on microalgae-derived oxylipins, including (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, have shown these compounds to be effective in inhibiting TNF-α production. This suggests a potential role in modulating immune responses and inflammation, which could have significant implications in medical and pharmaceutical research (de los Reyes et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLGGGQNRTVBSU-FQSPHKRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.